molecular formula C11H18IN3O B1523058 1-(azepane-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide CAS No. 1231958-25-0

1-(azepane-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B1523058
CAS No.: 1231958-25-0
M. Wt: 335.18 g/mol
InChI Key: TZHKJSAXUYBDIE-UHFFFAOYSA-M
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Description

“1-(azepane-1-carbonyl)azepane” is a compound with the molecular formula C13H24N2O and a molecular weight of 224.3425 . It is also known by other names such as “Methanone, bis(hexahydro-1H-azepin-1-yl)-” and "Bis(azepan-1-yl)methanone" .


Synthesis Analysis

While the specific synthesis process for “1-(azepane-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide” is not available, a related compound “azepane-1-carbonyl chloride” can be synthesized from hexamethyleneimine and disopropylethylamine in dichloromethane at -0 C . The mixture is then added to a solution of thionyl chloride in dichloromethane kept at -10 C .


Molecular Structure Analysis

The molecular structure of “1-(azepane-1-carbonyl)azepane” can be represented by the SMILES notation: O=C(N1CCCCCC1)N2CCCCCC2 .


Physical and Chemical Properties Analysis

“azepane-1-carbonyl chloride”, a related compound, is a liquid at room temperature . It has a molecular weight of 161.63 .

Scientific Research Applications

Polymerization Initiators and Material Science

Ionic liquid monomers, such as 1-(2-acryloyloxy-ethyl)-3-methyl-imidazol-1-ium iodide, have been polymerized through atom transfer radical polymerization (ATRP). These compounds are used to fabricate polymeric materials grafted onto multi-walled carbon nanotubes, demonstrating the role of imidazolium iodides in developing advanced materials with potential applications in electronics, catalysis, and nanotechnology Yu-Hsun Chang et al., 2012.

Catalysis and Chemical Synthesis

Imidazolium iodides serve as precursors for N-heterocyclic carbene (NHC) ligands in metal complex catalysts. These complexes are employed in various catalytic reactions, including nitrile-amide interconversion and Sonogashira coupling, highlighting their utility in organic synthesis and industrial chemical processes P. Dubey et al., 2017.

Ionic Liquids and Green Chemistry

Azepanium-based ionic liquids represent a novel family of room-temperature ionic liquids derived from azepane. These substances are explored for their applications in green chemistry, serving as solvents and catalysts that are more environmentally friendly than traditional volatile organic compounds. Their synthesis and the study of their physical properties contribute to developing safer, more efficient chemical processes T. Belhocine et al., 2011.

Molecular Structure and Spectroscopy

Research on imidazolium iodides also extends to understanding their molecular structures and interactions, utilizing techniques such as infrared vibration spectroscopy and X-ray crystallography. These studies provide insights into the molecular behavior of ionic liquids, contributing to the design of new materials and the optimization of their properties for specific applications Y. Jeon et al., 2008.

Safety and Hazards

“azepane-1-carbonyl chloride” is classified as dangerous, with hazard statements H302, H335, and H314 . Precautionary measures include avoiding dust formation and contact with skin and eyes .

Properties

IUPAC Name

azepan-1-yl-(3-methylimidazol-3-ium-1-yl)methanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N3O.HI/c1-12-8-9-14(10-12)11(15)13-6-4-2-3-5-7-13;/h8-10H,2-7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHKJSAXUYBDIE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCCCCC2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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